
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO2. It is also known as hydroxy (4-methoxyphenyl)acetonitrile. This compound is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, along with an acetonitrile group. It is a white to off-white powder with a melting point of 65-67°C .
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile can be synthesized through the reaction of 4-methoxybenzyl cyanide with sodium hydroxide in the presence of a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate. The reaction is typically carried out at room temperature for about 30 minutes, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require reagents like halogens or other nucleophiles.
Major Products
Oxidation: Formation of 2-(4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-hydroxy-4-methoxyphenyl)ethylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the substituent used.
科学的研究の応用
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Hydroxy-4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
4-Methoxyphenylacetonitrile: Similar structure but lacks the hydroxy group.
2-Hydroxy-2-(4-methoxyphenyl)acetonitrile: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
2-(2-hydroxy-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6,11H,4H2,1H3 |
InChIキー |
MUKYGPNHOHUJJG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



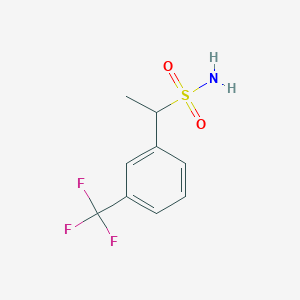
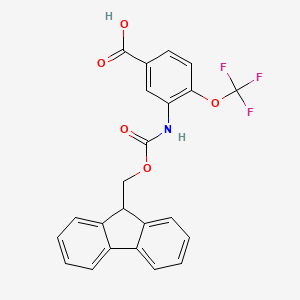
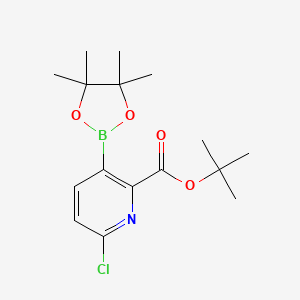
![tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13573220.png)
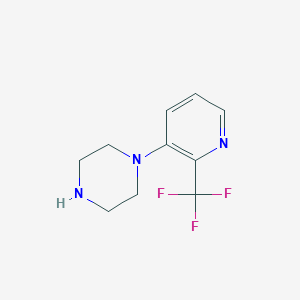
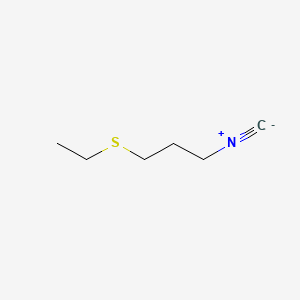
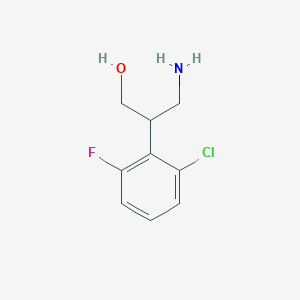
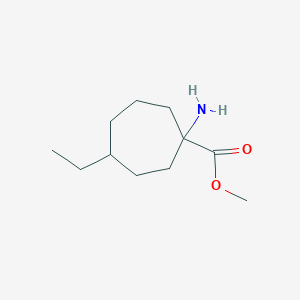
![(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride](/img/structure/B13573245.png)
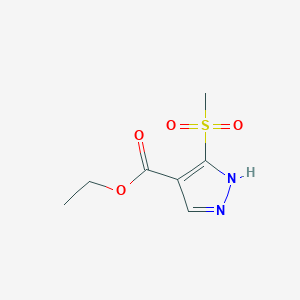


![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)
